molecular formula C25H22ClNO4 B3091418 Fmoc-ME(4-CL-phe)-OH CAS No. 1217716-50-1

Fmoc-ME(4-CL-phe)-OH

Cat. No.: B3091418
CAS No.: 1217716-50-1
M. Wt: 435.9 g/mol
InChI Key: DTVJLZWXYPPOHJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-ME(4-CL-phe)-OH: is a derivative of phenylalanine, a common amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine substitution on the phenyl ring. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-ME(4-CL-phe)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is usually achieved by reacting phenylalanine with Fmoc-Cl in the presence of a base like sodium carbonate.

    Chlorination: The phenyl ring of the protected phenylalanine is chlorinated using a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Used in the study of enzyme-substrate interactions.
  • Helps in the development of peptide-based drugs.

Medicine:

  • Potential use in the development of therapeutic peptides.
  • Used in the design of peptide vaccines.

Industry:

  • Employed in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-ME(4-CL-phe)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild basic conditions to reveal the free amino group, allowing for further peptide bond formation.

Comparison with Similar Compounds

    Fmoc-phenylalanine: Lacks the chlorine substitution.

    Boc-ME(4-CL-phe)-OH: Uses a different protecting group (Boc) instead of Fmoc.

    Fmoc-ME(4-Br-phe)-OH: Has a bromine substitution instead of chlorine.

Uniqueness:

  • The chlorine substitution on the phenyl ring can impart different chemical properties, such as altered reactivity and steric effects.
  • The Fmoc protecting group is preferred for its stability and ease of removal compared to other protecting groups like Boc.

Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJLZWXYPPOHJ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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